molecular formula C20H22N4O4S2 B2718216 N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203276-69-0

N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2718216
CAS RN: 1203276-69-0
M. Wt: 446.54
InChI Key: PZBHMBAHOXAKGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The carboxamide group would likely be involved in hydrogen bonding, while the aromatic rings could participate in pi stacking interactions .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives play a crucial role in drug design due to their versatile biological activities. They serve as building blocks for drugs with various therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly impact the pharmacological potential of the resultant molecules, highlighting the scaffold's importance in medicinal chemistry. The exploration of piperazine-based molecules reflects their broad potential across different therapeutic areas, encouraging further investigations into this pharmacophore for drug discovery and development (Rathi et al., 2016).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer effects. These compounds are integral to many natural and synthetic bioactive molecules, with structural modifications at the C-2 carbon atom and C-6 leading to various biological activities. Benzothiazole derivatives are considered essential moieties in medicinal chemistry due to their efficacy and low toxicity, underscoring the scaffold's significance for therapeutic agent development (Bhat & Belagali, 2020).

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-28-15-5-3-4-14(12-15)21-19(25)23-8-10-24(11-9-23)20-22-17-7-6-16(30(2,26)27)13-18(17)29-20/h3-7,12-13H,8-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBHMBAHOXAKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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